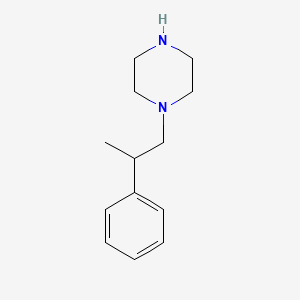

1-(2-Phenylpropyl)piperazine

Description

Historical Context of Piperazine (B1678402) Derivatives in Chemical Synthesis

The history of piperazine is rooted in organic chemistry, with its name being derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant. wikipedia.org However, it's important to note that piperazines are synthetic and not derived from this natural source. wikipedia.org Early synthetic routes to the core piperazine structure were varied. It was often formed as a byproduct in the industrial production of ethylenediamine (B42938) from the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org Another classical method involves the reduction of pyrazine (B50134) using sodium in ethanol. wikipedia.org

From a historical application perspective, the piperazine scaffold first gained significant attention in the early 20th century when it was commercialized for its anthelmintic properties. wikipedia.orgdrugbank.com The fundamental characteristic of the piperazine molecule is its six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). researchgate.net This diamine structure provides two sites for chemical modification, a feature that chemists have exploited extensively over the decades. mdpi.com Early research, such as that published in the late 1930s, already detailed the synthesis of various substituted piperazines, demonstrating the long-standing interest in this heterocyclic core for creating new chemical entities. acs.org These foundational synthetic strategies, including N-alkylation and reactions with bifunctional compounds, paved the way for the vast library of piperazine derivatives known today. mdpi.comresearchgate.net

The Role of the Piperazine Scaffold in Chemical Biology and Medicinal Chemistry Research

The piperazine ring is considered a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netencyclopedia.pub Its prevalence is notable, ranking as one of the most common nitrogen-containing heterocycles found in pharmaceuticals. encyclopedia.pub The significance of this scaffold lies in the physicochemical properties conferred by its two nitrogen atoms. These atoms can act as hydrogen bond acceptors and, in their protonated form, as hydrogen bond donors, which can enhance interactions with biological targets like receptors and enzymes. researchgate.netencyclopedia.pub

This structural feature also tends to improve the pharmacokinetic profile of potential drug candidates, often increasing water solubility and bioavailability. encyclopedia.pub The 1,4-diamine arrangement allows for the introduction of two distinct substituents, providing a versatile platform for chemists to fine-tune a molecule's three-dimensional shape, polarity, and binding characteristics. encyclopedia.pub Consequently, the piperazine moiety is a core component in a wide array of compounds investigated for various research purposes, including those targeting the central nervous system. nih.govbenthamdirect.com Its derivatives are classified into various groups based on their substitutions, such as phenylpiperazines, benzylpiperazines, and pyrimidinylpiperazines, which are part of many notable compounds. wikipedia.org

Positioning of 1-(2-Phenylpropyl)piperazine within the Broader Research Landscape of Substituted Piperazines

This compound belongs to the broad class of N-substituted piperazine derivatives. Specifically, it can be categorized as an N-alkylpiperazine, where one of the piperazine nitrogens is connected to a 2-phenylpropyl group. The synthesis of such compounds generally falls under standard N-alkylation methods, which are among the most important transformations for modifying the piperazine core. mdpi.com These methods typically involve the reaction of a monosubstituted piperazine with an appropriate alkyl halide or through reductive amination. mdpi.com

The broader research landscape for substituted piperazines is vast, with a significant focus on arylpiperazines and related structures. For instance, the synthesis of 2-phenylpiperazine (B1584378) was developed by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine to form an intermediate, which was then reduced. scispace.com The compound this compound is a structural isomer of other well-studied compounds and fits into the general class of phenylalkylpiperazines. Research in this area often explores how the nature of the substituent on the nitrogen atom—such as the length of an alkyl chain, the presence of an aryl group, and specific substitution patterns—influences the molecule's properties and interactions in biological assays. researchgate.net While approximately 80% of piperazines in medicinal chemistry research are unsubstituted on the carbon atoms of the ring, the focus remains heavily on the diversity of substituents attached to the nitrogen atoms. encyclopedia.pub

Overview of Current Research Focus on Analogues of this compound

Current research on piperazine derivatives continues to be an active field, with chemists designing and synthesizing novel analogues to explore their potential in various areas of chemical biology. The strategy often involves combining the piperazine scaffold with other chemical moieties to create hybrid molecules with new properties.

One area of focus is the development of compounds for central nervous system research. A recent study detailed the synthesis of a series of piperazine derivatives linked to a 3,4-dihydroquinolin-2(1H)-one fragment. nih.gov The structure-activity relationship (SAR) of these analogues was investigated, revealing that the nature of the substituent on the piperazine ring significantly impacted their activity in antidepressant-related assays. For example, among benzyl-substituted analogues, the unsubstituted benzyl (B1604629) group (Compound 6a) showed the highest activity. nih.gov

Another research direction involves linking piperazine to coumarin (B35378) systems. nih.gov One study reported on coumarin derivatives with a piperazine linker, with some compounds showing inhibitory activity against the BACE-1 enzyme. nih.gov The most potent of these featured a methoxy-substituted coumarin and a Boc-protected piperazine, highlighting the specific structural requirements for activity. nih.gov These examples demonstrate a common theme in modern chemical research: the use of the piperazine core as a versatile building block to systematically create and test new molecular architectures. rsc.org

Research Data on Piperazine Analogues

The following table presents data synthesized from research literature on various piperazine analogues, illustrating how structural modifications influence biological activity in research assays.

| Compound/Analogue Description | Linker/Scaffold | Target/Assay | Observed Activity/Finding | Reference |

| Compound 39 | Methylene linker connecting C-4 of coumarin to an amide and Boc-piperazine | BACE-1 Fluorescent Resonance Energy Transfer Assay | Potent inhibitor with an IC₅₀ value of 0.093 µM. | nih.gov |

| Compound 6a | Piperazine linked to 3,4-dihydroquinolin-2(1H)-one, with a benzyl group on the second piperazine nitrogen. | Forced Swim Test (Antidepressant model) | Exhibited the best antidepressant activity among a series of benzyl-substituted analogues. | nih.gov |

| C₆-Alkyl Analogue | Piperazine linked to 3,4-dihydroquinolin-2(1H)-one, with a hexyl chain on the second piperazine nitrogen. | Forced Swim Test (Antidepressant model) | Showed better antidepressant activity compared to other alkyl chain lengths (C₄-C₉). | nih.gov |

| Netupitant (Analogue) | N-methylpiperazine linked to a substituted pyridine (B92270) ring. | Neurokinin 1 (NK1) Receptor | Selective antagonist. | mdpi.com |

| Flibanserin (Analogue) | 1-[3-(Trifluoromethyl)phenyl]piperazine linked to a benzimidazolone moiety. | Serotonin (B10506) Receptor Activity | Originally developed for depression research. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(13-5-3-2-4-6-13)11-15-9-7-14-8-10-15/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXHKQAZYGRDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Phenylpropyl Piperazine

Established Synthetic Routes to 1-(2-Phenylpropyl)piperazine

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. These routes primarily involve the formation of the bond between the 2-phenylpropyl moiety and the piperazine (B1678402) nitrogen.

Alkylation Reactions and Precursor Chemistry

A primary and straightforward method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 2-phenylpropyl electrophile. This reaction typically involves the nucleophilic attack of one of the secondary amines of the piperazine ring on an alkyl halide, such as 2-phenylpropyl bromide or iodide.

A significant challenge in this approach is controlling the degree of alkylation to favor the mono-substituted product over the di-substituted by-product. To achieve selective mono-alkylation, several strategies can be employed:

Use of a large excess of piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent, the probability of the electrophile reacting with an already mono-alkylated piperazine is statistically reduced.

Use of a protecting group: One of the nitrogen atoms of piperazine can be protected with a group such as tert-butyloxycarbonyl (Boc). This allows for the selective alkylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the desired mono-alkylated product.

Formation of a monopiperazinium salt: The reaction can be carried out with a monopiperazinium salt, which deactivates one of the nitrogen atoms, thereby favoring mono-alkylation.

Reductive Amination: An alternative to direct alkylation is reductive amination. This method involves the reaction of piperazine with phenylacetone (B166967) in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to form the desired this compound. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. Reductive amination can offer better control over mono-alkylation compared to direct alkylation with alkyl halides.

The key precursors for these synthetic routes are piperazine and a 2-phenylpropyl synthon. Phenylacetone is a readily available precursor for the 2-phenylpropyl group in reductive amination, while 2-phenylpropyl halides can be prepared from 2-phenyl-1-propanol (B72363).

Stereoselective Synthesis and Enantiomeric Preparation

The 2-phenylpropyl moiety of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers, (R)-1-(2-phenylpropyl)piperazine and (S)-1-(2-phenylpropyl)piperazine. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound, which is often necessary for pharmacological studies.

Approaches to the enantiomeric preparation of this compound generally fall into two categories:

Resolution of a racemic mixture: This classical method involves the separation of the enantiomers from a racemic mixture of this compound. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Asymmetric synthesis: This approach aims to directly synthesize a single enantiomer of the target compound. This can be achieved by:

Using a chiral starting material: The synthesis can begin with an enantiomerically pure precursor. For example, enantiomerically pure (R)- or (S)-2-phenyl-1-propanol can be converted to the corresponding chiral 2-phenylpropyl halide, which is then used to alkylate piperazine. Similarly, enantiopure phenylacetone can be used in a stereoselective reductive amination.

Employing a chiral auxiliary: A chiral auxiliary can be temporarily attached to the piperazine or the phenylpropyl precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed after the desired stereocenter has been established.

Catalytic asymmetric synthesis: A chiral catalyst can be used to control the stereochemistry of the reaction. For example, a chiral catalyst could be employed in an asymmetric reductive amination of phenylacetone with piperazine.

While specific, detailed examples of the stereoselective synthesis of this compound are not extensively reported in the literature, the principles of asymmetric synthesis of chiral amines and piperazine derivatives are well-established and can be applied to this target molecule. The choice of method often depends on the availability of chiral precursors and the desired scale of the synthesis.

Derivatization Strategies for Analog Development

The development of analogs of this compound is a key strategy for exploring its structure-activity relationships. Derivatization can be targeted at three main positions: the phenylpropyl moiety, the piperazine nitrogen atoms, and through the incorporation of larger aromatic and heteroaromatic systems.

Modifications on the Phenylpropyl Moiety

Modifications to the phenylpropyl group can significantly influence the properties of the molecule. These modifications can involve the introduction of substituents on the phenyl ring or alterations to the propyl chain.

Phenyl Ring Substitution: The aromatic ring of the 2-phenylpropyl group is a prime target for substitution. A wide variety of substituents can be introduced at the ortho, meta, and para positions to probe the effects of electronics and sterics. Common modifications include:

Halogenation: Introduction of fluoro, chloro, bromo, or iodo substituents.

Alkylation/Alkoxylation: Addition of methyl, ethyl, or methoxy (B1213986) groups.

Hydroxylation and Amination: Introduction of hydroxyl or amino groups, which can also serve as handles for further functionalization.

The synthesis of these analogs typically starts with the appropriately substituted phenylacetone or 2-phenyl-1-propanol derivative, which is then coupled with piperazine using the methods described in section 2.1.1.

Propyl Chain Modification: The propyl chain can also be modified to alter the flexibility and spatial arrangement of the phenyl group relative to the piperazine ring. This can include:

Introduction of substituents: Small groups like methyl or hydroxyl can be introduced on the propyl chain.

Chain homologation or truncation: The length of the alkyl chain connecting the phenyl and piperazine rings can be varied.

A study on analogs of a related compound, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, explored the effects of substituents at the 2- and 3-positions of the phenylpropyl side chain. wikipedia.org This work demonstrated that the introduction of various functional groups, such as amino, fluoro, hydroxyl, methoxyl, methyl, and oxo, significantly impacts the binding affinity for dopamine (B1211576) and serotonin (B10506) transporters. wikipedia.org For instance, in the 2-substituted series, an (S)-configuration with a lone pair of electrons enhanced affinity for the dopamine transporter. wikipedia.org

| Modification | Example Substituent | Potential Impact |

| Phenyl Ring Substitution | Fluoro, Chloro, Methyl, Methoxy | Alter electronic and steric properties |

| Propyl Chain Substitution | Hydroxyl, Methyl | Introduce new interaction points, alter conformation |

| Chain Length Variation | Ethyl, Butyl | Modify distance between pharmacophoric elements |

Substitutions on the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring in this compound provides a convenient handle for further derivatization. This allows for the introduction of a wide array of substituents, leading to the synthesis of N,N'-disubstituted piperazines.

Common strategies for substitution on the second piperazine nitrogen include:

N-Alkylation: The reaction of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base leads to the corresponding N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. This introduces an amide functionality into the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides an alternative route to N-alkylated analogs.

These reactions are generally high-yielding and allow for the introduction of a diverse range of functional groups, including but not limited to:

Simple alkyl chains

Substituted benzyl groups

Aryl groups

Heteroaryl groups

Acyl groups derived from various carboxylic acids

The choice of substituent can be guided by the desire to modulate physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity.

| Reaction Type | Reagent | Resulting Moiety |

| N-Alkylation | Alkyl Halide | N-Alkyl |

| N-Acylation | Acyl Chloride | N-Acyl (Amide) |

| Reductive Amination | Aldehyde/Ketone | N-Alkyl |

Incorporation of Aromatic and Heteroaromatic Systems

A particularly important derivatization strategy involves the introduction of aromatic and heteroaromatic systems onto the second nitrogen of the piperazine ring. This creates a class of compounds known as N-aryl-N'-(2-phenylpropyl)piperazines and N-heteroaryl-N'-(2-phenylpropyl)piperazines.

The synthesis of these derivatives is most commonly achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl or heteroaryl halide (or triflate). wikipedia.org

The general scheme for a Buchwald-Hartwig amination in this context is as follows:

This compound + Ar-X (or Het-X) --(Pd catalyst, ligand, base)--> 1-(2-Phenylpropyl)-4-aryl(or heteroaryl)piperazine

Where:

Ar-X is an aryl halide (e.g., bromobenzene, chlorobenzene) or aryl triflate.

Het-X is a heteroaryl halide (e.g., 2-chloropyridine, 3-bromothiophene).

Pd catalyst is a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand is typically a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos).

Base is a non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate.

The Buchwald-Hartwig amination is a versatile and powerful tool that allows for the incorporation of a vast array of substituted aromatic and heteroaromatic rings, including:

Phenyl rings with various substituents

Naphthyl and other polycyclic aromatic systems

Pyridyl, pyrimidinyl, and other nitrogen-containing heterocycles

Thienyl, furyl, and other five-membered heterocycles

This strategy significantly expands the chemical diversity of this compound analogs, enabling a thorough exploration of the structure-activity landscape.

Isotopic Labeling for Research Applications

Isotopic labeling is a critical technique in pharmaceutical research, enabling the study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For this compound, incorporating isotopes such as Carbon-11 (¹¹C), Tritium (B154650) (³H), or Deuterium (B1214612) (²H) allows for sensitive detection in various experimental settings.

Radiolabeling introduces a radioactive isotope into a molecule, allowing it to be traced in biological systems. The choice of isotope depends on the application, with short-lived isotopes like ¹¹C used for Positron Emission Tomography (PET) imaging and longer-lived isotopes like ³H used for in vitro and metabolic studies.

Carbon-11 (¹¹C) Labeling:

Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for real-time in vivo imaging with PET. mdpi.com The synthesis of ¹¹C-labeled this compound would require rapid and high-yield chemical reactions. While specific methods for this compound are not detailed in the available literature, established strategies for labeling similar piperazine-containing molecules can be applied.

One common approach is N-alkylation , where a precursor molecule (des-alkyl this compound, which is piperazine itself in this context) is reacted with a ¹¹C-labeled alkylating agent. For instance, if a methyl group were to be added to the second nitrogen of the piperazine ring, [¹¹C]methyl iodide or [¹¹C]methyl triflate would be used. mdpi.com

Another sophisticated method involves palladium-mediated aminocarbonylation . This technique utilizes [¹¹C]carbon monoxide ([¹¹C]CO) to introduce a carbonyl group. For a library of piperazine-based ligands, this method has been used to react a precursor with various aryl iodides under a [¹¹C]CO atmosphere, yielding the desired ¹¹C-labeled amide products. nih.gov This approach could theoretically be adapted to synthesize derivatives of this compound.

The general parameters for such a radiosynthesis are summarized in the table below, based on findings for analogous compounds. nih.gov

| Parameter | Typical Value |

| Isotope | Carbon-11 (¹¹C) |

| Precursor | Des-alkyl piperazine derivative |

| Labeling Agent | [¹¹C]Methyl Iodide or [¹¹C]Carbon Monoxide |

| Radiochemical Yield (decay-corrected) | 4-25% |

| Specific Activity | 124-597 GBq/µmol |

| Radiochemical Purity | >95% |

This interactive table summarizes typical outcomes for ¹¹C-labeling of piperazine-based PET tracers.

Tritium (³H) Labeling:

Tritium is a beta-emitting isotope with a long half-life (12.3 years), making it unsuitable for in vivo imaging but excellent for quantitative ADME studies and receptor binding assays. Tritium labeling of this compound would likely proceed via one of two main routes:

Catalytic Reduction: A precursor molecule containing a double or triple bond in the phenyl or propyl moiety could be reduced using tritium gas (³H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Halogen-Tritium Exchange: A halogenated version of the compound (e.g., containing bromine or iodine on the phenyl ring) could undergo catalytic exchange with tritium gas.

These methods are standard in the synthesis of tritiated compounds for pharmacological research. The stability of the tritium label is a crucial consideration; it must be placed at a position that is not metabolically labile to prevent its exchange with protons from water in biological systems. reddit.com

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium at specific sites in a molecule can significantly alter its metabolic fate. This is due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes (like Cytochrome P450) than a corresponding carbon-hydrogen (C-H) bond. nih.gov This strategy is a powerful tool to enhance a drug's metabolic stability and to identify sites of metabolism. nih.govmdpi.com

For this compound, deuteration could be used to investigate and block potential metabolic "soft spots." For instance, if oxidation of the phenyl ring or hydroxylation of the propyl chain are major metabolic pathways, introducing deuterium at these positions could slow down these reactions. nih.gov

Synthetic strategies for deuterating similar propylpiperazine structures have been well-documented, particularly for phenothiazine (B1677639) drugs. usask.ca These methods often involve the use of powerful deuterated reducing agents.

A common approach involves the reduction of an appropriate amide or imide precursor using lithium aluminum deuteride (B1239839) (LiAlD₄). usask.canih.gov

To introduce deuterium onto the propyl chain, a precursor such as 1-(oxo-2-phenylpropyl)piperazine could be reduced with LiAlD₄.

To label the piperazine ring itself, a precursor containing a dioxo-piperazine (imide) moiety could be synthesized and subsequently reduced with LiAlD₄. usask.ca

The table below outlines a potential synthetic approach based on methodologies developed for the drug fluphenazine, which also contains a propylpiperazine side chain. usask.canih.gov

| Labeling Position | Precursor Type | Reducing Agent | Resulting Label |

| Propyl Chain (γ-carbon) | Ester (e.g., methoxycarbonylethyl derivative) | Lithium Aluminum Deuteride (LiAlD₄) | [²H₂] |

| Piperazine Ring | Imide (e.g., 3,5-dioxo-piperazinyl derivative) | Lithium Aluminum Deuteride (LiAlD₄) | [²H₄] |

This interactive table illustrates potential deuteration strategies for propylpiperazine-containing compounds based on established methods.

By synthesizing different deuterated versions (isotopologues) of this compound and comparing their metabolic profiles to the non-deuterated parent compound, researchers can pinpoint the exact sites of metabolic attack. This information is invaluable for designing new analogs with improved pharmacokinetic properties.

Advanced Analytical Techniques for 1 2 Phenylpropyl Piperazine Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating 1-(2-Phenylpropyl)piperazine from complex mixtures, enabling its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The retention time of this compound is influenced by factors such as the column temperature, carrier gas flow rate, and the specific stationary phase used. While specific experimental retention times for this compound are not widely published, they can be predicted to be in a range similar to other phenylalkylpiperazines under standard GC conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays the molecular ion and a series of fragment ions that are characteristic of the compound's structure. The fragmentation pattern is a chemical fingerprint that allows for high-confidence identification. The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the propyl chain and the piperazine (B1678402) ring. For instance, cleavage of the piperazine ring often results in a characteristic ion at m/z 56 (C₃H₆N⁺). nih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M⁺ (Molecular Ion) | Intact molecule of this compound |

| M-42 | Loss of a C₂H₄N fragment from the piperazine ring |

| 91 | Tropylium ion (C₇H₇⁺) from the phenylpropyl moiety |

| 56 | C₃H₆N⁺ fragment characteristic of the piperazine ring |

Note: The fragmentation pattern is predictive and based on the analysis of structurally similar phenylpiperazine compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including non-volatile substances. This technique is particularly useful for analyzing this compound in complex biological matrices.

The separation is typically achieved using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is commonly employed to achieve optimal separation.

After chromatographic separation, the analyte is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source operating in positive ion mode. In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule [M+H]⁺) is selected and then fragmented to produce a series of product ions. This process, known as collision-induced dissociation (CID), provides a high degree of specificity. nih.gov The selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.

Table 2: Typical LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Specific to this compound (Precursor > Product) |

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for the quantification of compounds that possess a chromophore. researchgate.netjocpr.comjocpr.com The presence of the phenyl group in this compound allows for its detection by UV spectroscopy, which is not feasible for the parent piperazine molecule that lacks a UV-absorbing chromophore. researchgate.netsielc.com

The chromatographic conditions for HPLC-UV/DAD analysis are similar to those used for LC-MS, employing a reversed-phase column and a gradient of aqueous and organic mobile phases. A DAD detector offers the advantage of acquiring the full UV spectrum of the eluting compound, which can aid in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) for this compound is expected to be in the range typical for phenyl-substituted compounds.

Table 3: General HPLC-UV/DAD Conditions for Phenylpiperazine Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Detector | UV or DAD |

| Detection Wavelength | Scanned for λmax (typically around 210-280 nm) |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum will show distinct signals for the protons of the phenyl ring, the propyl chain, and the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the atoms. For example, the aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the propyl chain and piperazine ring will be found in the upfield region.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the phenyl ring will be in the aromatic region (around 110-150 ppm), while the aliphatic carbons will resonate at higher field. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (aromatic) | 7.1 - 7.4 | 125 - 145 |

| Propyl CH (benzylic) | ~ 2.8 - 3.2 | ~ 60 - 65 |

| Propyl CH₂ | ~ 1.6 - 2.0 | ~ 20 - 25 |

| Propyl CH₃ | ~ 0.9 - 1.2 | ~ 10 - 15 |

| Piperazine CH₂ (adjacent to N-propyl) | ~ 2.4 - 2.8 | ~ 50 - 55 |

| Piperazine CH₂ (adjacent to NH) | ~ 2.8 - 3.1 | ~ 45 - 50 |

Note: These are predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include C-H stretching from the aromatic and aliphatic parts of the molecule, N-H stretching from the secondary amine in the piperazine ring, and C-N stretching. The aromatic ring will also show characteristic C=C stretching and C-H bending vibrations. nih.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3200 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2800 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-H Bend (aromatic) | 690 - 900 |

Note: These are general ranges for the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique in the analysis of organic compounds, including this compound. This method measures the absorption of ultraviolet or visible light by a substance, providing insights into its electronic structure. The absorption of UV-Vis radiation by a molecule results in the transition of electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores, which are the parts of the molecule that contain π-electrons or non-bonding (n) electrons.

In the case of this compound, the primary chromophore is the phenyl group. The piperazine ring itself does not exhibit significant absorption in the typical UV-Vis range of 200-800 nm. The electronic transitions within the benzene (B151609) ring of the phenyl group, specifically the π → π* transitions, are responsible for the characteristic UV absorption of the compound. The absorption spectrum of this compound is therefore expected to be similar to that of other phenyl-substituted alkanes.

The UV spectrum of a compound like this compound would typically display a strong absorption band (the E-band) and a weaker, fine-structured band (the B-band) characteristic of the benzene ring. The position and intensity of these bands can be influenced by the solvent used for the analysis due to solvatochromic effects, which are shifts in the absorption maximum (λmax) caused by interactions between the solute and solvent molecules.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound in Ethanol

| Parameter | Value | Description |

| λmax 1 (E-band) | ~205 nm | Corresponds to a high-energy π → π* transition in the phenyl ring. |

| εmax 1 | ~7,500 L·mol-1·cm-1 | Molar absorptivity for the E-band, indicating a high probability of this electronic transition. |

| λmax 2 (B-band) | ~258 nm | Corresponds to a lower-energy π → π* transition in the phenyl ring, often showing fine structure. |

| εmax 2 | ~200 L·mol-1·cm-1 | Molar absorptivity for the B-band, indicating a lower probability of this electronic transition. |

| Solvent | Ethanol | A polar protic solvent commonly used in UV-Vis spectroscopy. |

Application in Purity Assessment and Structural Elucidation for Research

The determination of purity and the unambiguous confirmation of the chemical structure are critical aspects of chemical research. For this compound, a combination of advanced analytical techniques is employed to achieve these objectives. These methods provide detailed information about the compound's composition, the presence of any impurities, and the connectivity of its atoms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. When coupled with a UV detector set to a wavelength where this compound absorbs (e.g., its λmax), HPLC can separate the target compound from impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for both purity assessment and structural elucidation. The gas chromatograph separates volatile compounds, and the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments. The fragmentation pattern is often unique to a specific molecule and can be used to confirm its identity.

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1H NMR provides information about the number and types of hydrogen atoms and their neighboring environments, while 13C NMR provides similar information for carbon atoms. Two-dimensional NMR techniques can further reveal the connectivity between different atoms in the molecule, allowing for a complete structural assignment.

The following table summarizes the key analytical techniques and their specific applications in the research of this compound.

Interactive Data Table: Analytical Techniques for Purity and Structural Analysis of this compound

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation of the main compound from impurities; quantification of purity based on peak areas. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Structural Confirmation | Separation of volatile components; determination of molecular weight and characteristic fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Structural Elucidation | Detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identification of characteristic functional groups present in the molecule, such as C-H and C-N bonds. |

Pharmacological and Biochemical Investigations of 1 2 Phenylpropyl Piperazine and Its Analogs Preclinical Focus

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The preclinical evaluation of 1-(2-phenylpropyl)piperazine and its structural analogs has revealed a complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems. In vitro receptor binding assays are fundamental in elucidating the affinity and selectivity of these compounds for various molecular targets, providing a foundational understanding of their potential mechanisms of action.

Analogs of 1-phenyl-piperazine (PP) have been subject to comprehensive biochemical examination to determine their interactions with human monoamine transporters, including the serotonin (B10506) transporter (hSERT), dopamine (B1211576) transporter (hDAT), and norepinephrine (B1679862) transporter (hNET). rti.orgnih.gov These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. nih.gov Research indicates that PP analogs can bind promiscuously to all three monoamine transporters. rti.orgnih.gov The specific interactions and selectivity profile can be modified by adding different substituents to the PP chemical skeleton. rti.orgnih.gov This suggests that while the core phenylpiperazine structure has an affinity for these transporters, its selectivity can be fine-tuned through chemical modification. For instance, piperidine (B6355638) analogues of the GBR 12909 compound, which features a piperazine (B1678402) core, have been shown to possess high affinity for the dopamine transporter. nih.gov One such analog, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated a subnanomolar binding affinity (Ki = 0.7 nM) for DAT with significant selectivity over SERT. nih.gov

A significant area of investigation for phenylpropyl-piperazine analogs has been their affinity for sigma (σ) receptor subtypes, σ1 and σ2. These receptors are implicated in a wide range of cellular functions and are considered targets for various therapeutic areas, including neurodegenerative and neuropsychiatric disorders. nih.gov Studies on a series of N-phenylpropyl-N´-substituted piperazines show that these compounds consistently bind with greater selectivity to the σ1 receptor subtype compared to the σ2 subtype. nih.gov

The binding affinities for several analogs have been quantified, revealing a high affinity for the σ1 receptor, with Ki values often in the low nanomolar range. nih.gov For example, the compound SA4503 displays a Ki of 4.63 nM for σ1 receptors, with a 14-fold selectivity over σ2 receptors (Ki = 63.09 nM). nih.gov Similarly, other analogs like YZ-185 and Nahas-3h also exhibit high affinity and selectivity for the σ1 receptor. nih.gov This preferential binding suggests that the pharmacological effects of these compounds may be significantly mediated through their interaction with the σ1 receptor. nih.govnih.gov The structure of the substituent on the second piperazine nitrogen appears to be a key determinant of this binding selectivity. nih.gov

| N'-Piperazine Substitution | σ1 (Ki, nM) | σ2 (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 3,4-dimethoxyphenethyl (SA4503) | 4.63 | 63.09 | 13.6 |

| 3-methoxyphenethyl (YZ-185) | 1.4 | ~9.8 | 7.0 |

| 4-methoxyphenethyl (YZ-067) | Not Reported | Not Reported | ~44.0 |

| 4-methoxybenzyl (Nahas-3h) | Not Reported | Not Reported | ~28.0 |

Data sourced from rodent brain preparations. nih.gov

Beyond monoamine transporters and sigma receptors, piperazine-containing compounds have been investigated for their binding to other neurotransmitter systems. A series of novel biphenyl (B1667301) piperazines were identified as highly potent antagonists for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Specifically, one compound demonstrated a 500-fold subtype selectivity for the M3 receptor over the M2 receptor and a 20-fold selectivity over the M1 receptor. nih.gov The binding properties of ligands to muscarinic receptors have been studied in various cell lines, such as mouse neuroblastoma cells, to characterize their affinity. nih.gov

Furthermore, certain N-phenylpiperazine analogs have shown an affinity for dopamine D3 receptors, with some exhibiting over 400-fold selectivity for D3 versus D2 receptors. nih.gov The same study noted that some of these compounds also bind to serotonin 5-HT1A receptors, though often with a much lower affinity compared to their primary target. nih.gov In another area of research, derivatives of N,N-diethyl-N′-phenyl-piperazine have been synthesized and evaluated for their interaction with the α7 nicotinic acetylcholine receptor (nAChR). nih.gov

Functional Assays in Cellular and Subcellular Models (In Vitro)

Functional assays are critical for moving beyond simple binding affinity to understand the cellular effects of a compound, determining whether it acts as an agonist, antagonist, or inhibitor at its target receptor or transporter.

In vitro studies using cellular models have confirmed that 1-phenyl-piperazine (PP) analogs not only bind to monoamine transporters but also functionally inhibit their activity. rti.orgnih.gov These compounds have been shown to inhibit the uptake of neurotransmitters in cells expressing hSERT, hDAT, and hNET. rti.orgnih.gov Furthermore, research has demonstrated that these analogs can also induce the release of monoamines from cells, a mechanism shared with amphetamine-like substances. rti.orgnih.gov This dual action of uptake inhibition and release induction significantly elevates the concentration of neurotransmitters in the synaptic cleft. nih.gov

Functional assays have been employed to determine the intrinsic activity of piperazine analogs at various receptors. For certain piperazine-based compounds with high affinity for the sigma-1 (σ1) receptor, functional assays revealed them to act as agonists. nih.gov The functional profile of N-phenylpropyl-N´-substituted piperazines at sigma receptors is complex; studies suggest they may function as agonists at lower concentrations and as antagonists at higher concentrations. nih.gov Subtle changes to the chemical structure, such as the position of methoxy (B1213986) groups on the phenethyl moiety, can influence whether the compound predominantly exhibits agonist or antagonist properties. nih.gov

In the context of other receptor systems, biphenyl piperazines have been characterized as potent muscarinic acetylcholine receptor antagonists. nih.gov Conversely, studies on N,N-diethyl-N′-phenyl-piperazine (diEPP) and its analogs at the α7 nicotinic acetylcholine receptor have classified them as "silent agonists." nih.gov These compounds are capable of selectively inducing a desensitized state of the receptor without causing significant channel activation. nih.gov

Enzyme Modulation and Inhibition

Preclinical investigations into the enzymatic modulation of this compound and its analogs have revealed potential interactions with various enzyme systems. For instance, certain N-phenylpiperazine derivatives have been studied for their inhibitory effects on enzymes like α-amylase. In one study, N-phenyl piperazine derivatives demonstrated notable in vitro α-amylase inhibitory potential. biomedpharmajournal.org Specifically, compounds designated as P6 and P7 showed 74% and 78% α-amylase inhibition, respectively, at a concentration of 500 µg/mL. Another analog, P22, exhibited approximately 90% inhibition under the same conditions, surpassing the activity of the control, acarbose. biomedpharmajournal.org At a lower concentration of 100 µg/mL, both P7 and P22 achieved 50% inhibition of α-amylase. biomedpharmajournal.org

Furthermore, research has explored the role of piperazine-containing compounds as modulators of enzymes involved in neurotransmitter metabolism and signaling. While direct data on this compound's effect on specific enzymes like cytochrome P450 is limited in the provided results, the broader class of N-substituted piperazines has been evaluated for such interactions. For example, the enantiomers of some piperazine derivatives that act as dual inhibitors of serotonin and noradrenaline reuptake were found to lack potent inhibitory activity against key cytochrome P450 enzymes, which is a significant finding for preclinical development. lookchem.com

Additionally, the structural motif of N-arylpiperazines has been associated with the inhibition of adenosine-5'-triphosphate (B57859) (ATP) synthase in mycobacteria, highlighting a different enzymatic target for this class of compounds. mdpi.com The interaction with this enzyme is influenced by the substituents on the aryl ring. mdpi.com

Structure-Activity Relationship (SAR) Studies

The affinity of this compound analogs for their biological targets is significantly influenced by the nature and placement of substituents on the core structure. nih.govnih.gov Studies on derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its diphenylmethoxy counterpart (GBR 12935) have provided detailed insights into these relationships, particularly concerning the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov

For substituents on the phenylpropyl side chain, modifications at the C2 and C3 positions have distinct effects. In the C2 series, the presence of a substituent with a lone pair of electrons, particularly in the S-configuration, was found to significantly enhance affinity for DAT. nih.gov Conversely, the steric bulk of the substituent at this position was detrimental to DAT binding. nih.gov In contrast, for the C3 series, neither the electronic properties nor the steric hindrance of the substituent appeared to have a substantial impact on DAT affinity. nih.gov However, sp2 hybridized substituents at the C3 position were observed to decrease DAT affinity. nih.gov

Specific examples from these studies illustrate these principles. The 2-fluoro-substituted (S)-10 analog displayed the highest DAT binding affinity and good selectivity. nih.gov On the other hand, the 2-amino-substituted (R)-8 analog showed nearly equal affinity for both DAT and SERT. nih.gov Oxygenated derivatives, such as 16 and 18, demonstrated the best selectivity for DAT. nih.gov

In a different series of N-benzylpiperidine analogs of GBR 12909, the introduction of an electron-withdrawing group at the C4-position of the N-benzyl group was beneficial for DAT binding. nih.gov This modification led to the identification of several analogs with high DAT affinity and significant selectivity over both SERT and the norepinephrine transporter (NET). nih.gov

The table below summarizes the structure-activity relationships for some of the studied analogs:

| Compound | Substitution Position | Substituent | Configuration | Target Affinity/Selectivity |

| (S)-10 | C2 of phenylpropyl | Fluoro | S | High DAT affinity, good DAT selectivity |

| (R)-8 | C2 of phenylpropyl | Amino | R | Similar affinity for DAT and SERT |

| 16 and 18 | C2 of phenylpropyl | Oxygenated | - | Best selectivity for DAT |

| - | C4 of N-benzyl | Electron-withdrawing group | - | Beneficial for DAT binding |

The stereochemistry of this compound and its analogs plays a crucial role in their pharmacological activity. The spatial arrangement of substituents can dramatically influence binding affinity and selectivity for biological targets. nih.govnih.gov

In the investigation of 2- and 3-substituted-3-phenylpropyl analogs of GBR 12909 and GBR 12935, the configuration of substituents at the C2 position of the phenylpropyl side chain was a key determinant of DAT affinity. nih.gov Specifically, a substituent in the S-configuration that possessed a lone-pair of electrons was shown to significantly increase DAT binding affinity. nih.gov This highlights the importance of a specific stereochemical orientation for optimal interaction with the transporter.

Further emphasizing the impact of stereoisomerism, a study on the stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which contains a piperidine ring structurally related to piperazine, revealed extreme differences in analgesic activity and opioid receptor binding. nih.gov The (3R,4S,2'S)-(+)-cis isomer was found to be approximately 13,100 times more potent than morphine, while its antipode was one of the least potent isomers. nih.gov This dramatic difference in activity was mirrored in their receptor affinities, with the most potent isomers showing the highest affinity and selectivity for the µ-opioid receptor. nih.gov These findings underscore that specific configurations at chiral centers are essential for potent pharmacological effects. nih.gov

The data suggests that for certain analogs, the 3R,4S configuration at the piperidine (or by extension, piperazine) ring and the S configuration at the 2-carbon of the phenylethyl group are beneficial for analgesic potency and µ-opioid receptor affinity. nih.gov

Pharmacophore modeling and computational chemistry are powerful tools for understanding the structure-activity relationships of this compound and its analogs. researchgate.netnih.govnih.gov These methods help to identify the key structural features required for biological activity and to predict the binding modes of these compounds at their target receptors.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For piperazine and piperidine derivatives, pharmacophore models have been developed to understand their interactions with various receptors, including dopamine and serotonin receptors. researchgate.netnih.gov These models typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.net

For instance, a pharmacophore model for N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists identified key features including a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov This model was successful in predicting the activity of compounds in both the training and test sets. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, provide further insights into the binding of these ligands. nih.govrsc.org Docking studies can predict the preferred orientation of a ligand within the binding site of a receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. rsc.org Molecular dynamics simulations can then be used to explore the stability of these interactions over time. nih.govrsc.org

In a study of piperidine/piperazine-based compounds with affinity for the sigma-1 receptor (S1R), computational analysis revealed the crucial amino acid residues involved in the interaction with the most potent compound. nih.govrsc.org The pharmacophoric elements of this compound were found to be similar to those of well-known S1R ligands. nih.gov

The table below outlines the key features often identified in pharmacophore models for piperazine-containing compounds:

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. |

| Hydrophobic Region | A nonpolar region of the molecule that interacts with hydrophobic pockets in the receptor. |

| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. |

| Positive Ionizable Group | A group, typically a nitrogen atom in the piperazine ring, that is protonated at physiological pH and can form ionic interactions. |

Preclinical In Vivo Pharmacological Models for Mechanistic Understanding

Preclinical behavioral neuroscience assays are instrumental in elucidating the in vivo effects of this compound and its analogs on neurotransmitter systems. Locomotor activity is a commonly used behavioral measure to assess the stimulant or depressant effects of a compound, which can, in turn, provide insights into its modulation of dopamine, serotonin, and other neurotransmitter pathways. nih.govnih.gov

Similarly, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a dopamine receptor ligand, have been shown to produce biphasic effects on locomotor activity in rats. nih.gov At low doses, both enantiomers induce sedation, likely through stimulation of inhibitory autoreceptors. nih.gov At higher doses, the effects diverge: the partial agonist (-)-3-PPP continues to suppress locomotion due to postsynaptic receptor blockade, while the full agonist (+)-3-PPP produces behavioral activation by stimulating postsynaptic receptors. nih.gov These findings demonstrate the utility of locomotor activity monitoring in characterizing the functional effects of compounds with different intrinsic activities at their target receptors.

These preclinical models are crucial for understanding how the in vitro pharmacological properties of this compound and its analogs translate into in vivo functional outcomes, providing a basis for their potential therapeutic applications.

Neurochemical Alterations in Animal Models (e.g., Microdialysis for Neurotransmitter Levels)

Microdialysis studies in animal models have been pivotal in understanding how phenylpiperazine derivatives modulate neurotransmitter systems. While specific quantitative data for this compound is not extensively detailed in publicly available research, studies on analogous compounds, such as 1-benzylpiperazine (B3395278) (BZP), offer significant insights. These investigations consistently demonstrate that phenylpiperazine analogs can influence the extracellular concentrations of key monoamine neurotransmitters, primarily dopamine and serotonin.

Research indicates that compounds within this class act as releasing agents and reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. For instance, BZP has been shown to primarily enhance the release of dopamine and norepinephrine, with a less pronounced effect on serotonin. This neurochemical profile is attributed to its interaction with the respective monoamine transporters, leading to an increase in their synaptic availability. The primary mechanism of action for many piperazine derivatives involves the potentiation of central dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net

The table below summarizes the general neurochemical effects observed with phenylpiperazine analogs based on available preclinical data.

| Compound Class | Primary Neurotransmitter Effects | Mechanism of Action |

| Phenylpiperazine Analogs | Increased extracellular dopamine | Dopamine transporter interaction |

| Increased extracellular norepinephrine | Norepinephrine transporter interaction | |

| Variable effects on extracellular serotonin | Serotonin transporter interaction |

This table represents a generalized summary of findings for the broader class of phenylpiperazine derivatives, as specific microdialysis data for this compound is not available in the reviewed literature.

Electrophysiological Studies in Animal Brain Slices or In Vivo

Electrophysiological studies are crucial for characterizing the direct effects of compounds on neuronal activity. These studies, conducted in vitro using brain slices or in vivo in anesthetized or freely moving animals, measure changes in neuronal firing rates, membrane potentials, and synaptic currents.

For the broader class of piperazine derivatives, electrophysiological research has been employed to understand their functional impact on neuronal circuits. For example, studies on compounds like WAY-100635, a phenylpiperazine derivative known as a potent 5-HT1A receptor antagonist, have demonstrated direct effects on the firing rate of serotonergic neurons in the dorsal raphe nucleus. nih.gov Such studies help to correlate the neurochemical findings with functional changes in neuronal excitability.

While specific electrophysiological data for this compound are not detailed in the available literature, the known mechanisms of analogous compounds suggest that it would likely modulate the firing rates of dopaminergic and serotonergic neurons. The increase in extracellular dopamine and serotonin, as suggested by microdialysis studies of related compounds, would be expected to alter the activity of postsynaptic neurons in brain regions such as the striatum and prefrontal cortex.

The anticipated electrophysiological effects based on the pharmacology of related phenylpiperazine analogs are outlined in the table below.

| Brain Region | Neuron Type | Anticipated Effect on Firing Rate | Underlying Mechanism |

| Ventral Tegmental Area | Dopamine Neurons | Modulation | Altered dopamine reuptake/release |

| Dorsal Raphe Nucleus | Serotonin Neurons | Modulation | Altered serotonin reuptake/release |

| Nucleus Accumbens | Medium Spiny Neurons | Modulation | Response to altered dopamine levels |

| Prefrontal Cortex | Pyramidal Neurons | Modulation | Response to altered dopamine/serotonin |

This table is predictive and based on the known pharmacology of the phenylpiperazine class of compounds. Specific in vivo or in vitro electrophysiological recordings for this compound were not identified in the reviewed scientific literature.

Metabolism and Biotransformation of 1 2 Phenylpropyl Piperazine Preclinical Focus

Identification of Metabolic Pathways (In Vitro Systems like Liver Microsomes, Hepatocytes)

Information regarding the specific metabolic pathways of 1-(2-Phenylpropyl)piperazine in in vitro systems such as human liver microsomes or hepatocytes is not available in the reviewed scientific literature. Generally, piperazine-containing compounds undergo various metabolic reactions, including N-dealkylation, hydroxylation of the aromatic and piperazine (B1678402) rings, and ring opening. However, without specific studies on this compound, its precise metabolic fate remains uncharacterized.

Characterization of Major and Minor Metabolites

There are no published data identifying or characterizing the major and minor metabolites of this compound. Metabolite identification studies are crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic metabolites.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Phase II Enzymes)

The specific cytochrome P450 (CYP) isoforms or Phase II enzymes responsible for the biotransformation of this compound have not been identified in the scientific literature. For many piperazine derivatives, CYP enzymes such as CYP3A4, CYP2D6, and CYP1A2 are often involved in their metabolism. Phase II conjugation reactions, such as glucuronidation, are also common pathways for the elimination of metabolites. Without experimental data, the enzymatic systems involved in the metabolism of this compound cannot be confirmed.

Metabolic Stability Studies in Preclinical Biological Matrices

No data from metabolic stability studies of this compound in preclinical biological matrices, such as liver microsomes or hepatocytes, are publicly available. Metabolic stability assays are used to determine the rate at which a compound is cleared by metabolic processes and are a key parameter in predicting its in vivo pharmacokinetic profile.

Advanced Research Applications and Future Directions for 1 2 Phenylpropyl Piperazine Derivatives

Development as Chemical Probes for Receptor Studies and Target Validation

Derivatives of the phenylpiperazine class are instrumental in the development of chemical probes, which are small molecules used to study and manipulate biological systems like receptors. pitt.eduamazonaws.com These probes are crucial for validating new drug targets and understanding receptor pharmacology. pitt.edu By systematically altering the substituents on the phenyl ring or the piperazine (B1678402) moiety, researchers can develop ligands with high affinity and selectivity for specific receptor subtypes.

For instance, various N-phenylpiperazine analogs have been synthesized and evaluated for their binding affinity at dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT) receptors. nih.govnih.gov This research has yielded compounds with high selectivity for the D3 receptor over the D2 receptor, a significant challenge given the high homology between these subtypes. nih.gov Such selective probes are invaluable for isolating the physiological role of the D3 receptor and validating it as a target for further investigation.

Radiolabeled versions of these derivatives also serve as powerful tools. For example, the development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives has provided molecular probes for the excitatory amino acid transporter 2 (EAAT2). nih.gov These probes enable in vitro competitive binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), allowing researchers to measure the expression and function of specific targets non-invasively. nih.govnih.gov The data generated from these studies are fundamental to confirming the role of a specific protein in a biological process before committing to a full-scale drug development program.

Table 1: Examples of Phenylpiperazine Derivatives and Their Receptor Binding Affinities

| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Selectivity Profile | Research Application |

|---|---|---|---|---|

| Analog 12b | Dopamine D3 | 0.3 - 0.9 | >150-fold for D3 vs. D2 | Probe for studying D3 receptor behavioral pharmacology nih.gov |

| Analog 6a | Serotonin 5-HT1A | 199 ± 34.3 | Moderate | Off-target binding assessment nih.gov |

| Analog 7a | Serotonin 5-HT1A | 14.3 ± 7.1 | High | Lead for developing D3 selective ligands with 5-HT1A activity nih.gov |

| Compound 1 | Sigma-1 Receptor (S1R) | 3.2 | Agonist activity | Tool for studying S1R modulation rsc.orgnih.gov |

| Compound 5 | Histamine H3 / Sigma-1 | H3: 7.70 / σ1: 3.64 | Dual-target activity | Probe for investigating dual H3/σ1 receptor pathways nih.gov |

Utility in Mechanistic Elucidation of Biological Pathways

Phenylpiperazine derivatives are frequently used to unravel the complex mechanisms of biological pathways. By acting as agonists or antagonists at specific receptors, these compounds help researchers understand the downstream signaling cascades and physiological effects associated with receptor activation or inhibition. researchgate.net

A key example is the study of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a related phenylpiperazine analog. Mechanistic investigations using TFMPP in animal models have helped to clarify the roles of various serotonin receptor subtypes (5-HT1B, 5-HT1C) and sigma-receptors in mediating certain behavioral responses. nih.gov Through stimulus antagonism and generalization studies, where the effects of TFMPP are compared with or blocked by other specific agents, researchers can dissect the involvement of different neurotransmitter systems. nih.gov

Furthermore, the modulation of cellular pathways by piperazine derivatives extends beyond neurotransmitter receptors. researchgate.net Studies have shown that certain derivatives can influence mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell proliferation, differentiation, and apoptosis. researchgate.net By using these compounds as tools, scientists can explore the intricate connections between different signaling networks and their roles in cellular function. This mechanistic understanding is fundamental to identifying novel points of intervention for future therapeutic development.

Computational Design of Novel Analogs with Predicted Research Properties

The advancement of computational chemistry has revolutionized the design of novel research compounds. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are extensively used to predict the biological activity of new 1-(2-phenylpropyl)piperazine analogs before they are synthesized. nih.govnih.gov This rational design approach accelerates the discovery of compounds with desired properties, such as high affinity for a specific target or improved selectivity. nih.gov

Molecular docking simulations, for instance, allow researchers to visualize how a designed analog might bind to the active site of a target protein, such as monoamine oxidase (MAO) or a specific G-protein coupled receptor (GPCR). nih.govktu.edu.tr These models can predict binding energies and key interactions, guiding chemists to make specific structural modifications to enhance potency. rsc.orgnih.gov Studies on thiazolylhydrazine-piperazine and 1,2,4-triazole-piperazine hybrids have successfully used this approach to design potent and selective MAO inhibitors. nih.govnih.gov

In addition to predicting efficacy, computational tools are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs. nih.govpharmacophorejournal.com By filtering out compounds with predicted poor pharmacokinetic profiles early in the design phase, research efforts can be focused on candidates with a higher likelihood of being useful as chemical probes in more complex biological systems. nih.gov

Table 2: Computationally Designed Piperazine Derivatives and Predicted/Observed Activity

| Compound Series | Target | Computational Method | Predicted Outcome | Experimental Result |

|---|---|---|---|---|

| Thiazolylhydrazine-piperazines | MAO-A | Molecular Docking | Favorable binding interactions | Compound 3e identified as a potent inhibitor (IC50 = 0.057 µM) nih.govmdpi.com |

| 1,2,4-Triazole-piperazines | MAO-A | Molecular Docking, ADME Prediction | Good pharmacokinetic profiles | Compound 5c found to be most effective (IC50 = 0.070 µM) nih.gov |

| Phenylpiperazines of 1,2-Benzothiazine | DNA-Topo II Complex | Molecular Docking | Ability to bind to DNA minor groove | Compound BS230 showed strong antitumor activity and DNA binding nih.gov |

| Quinazolinone-piperazines | Various (GPCR, Kinase, etc.) | Molecular Properties, Bioactivity Score | Moderate activity predicted | Compounds fit drug-like properties, indicating research potential pharmacophorejournal.com |

Exploration of this compound as a Scaffold for Chemical Biology Tools

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This means its structure is frequently found in compounds that are biologically active across a wide range of targets. researchgate.netnih.gov The this compound core structure is therefore an excellent starting point for building diverse libraries of chemical biology tools. researchgate.netnih.gov Its synthetic tractability allows for the easy introduction of various functional groups, enabling the creation of derivatives with tailored pharmacological profiles. mdpi.com

The versatility of the piperazine scaffold allows it to be incorporated into molecules targeting a broad spectrum of biological entities, including enzymes, ion channels, and transporters. researchgate.netnih.govijrrjournal.com For example, by attaching different moieties to the core structure, researchers have developed compounds with activities ranging from antimicrobial and anti-inflammatory to potent central nervous system effects. researchgate.netnih.gov

This modularity is key to its utility in generating chemical biology probes. For instance, functional groups can be added that allow for "click chemistry" reactions or the attachment of fluorescent tags, enabling researchers to track the molecule's interaction with its target in real-time within a cellular environment. amazonaws.com The development of such sophisticated tools from the this compound scaffold is a promising future direction for chemical biology research.

Regulatory Science Considerations for Research Chemical Categorization and Handling (Non-Clinical Context)

Chemicals like this compound and its derivatives, when used for laboratory research only, fall into a specific regulatory category. wikipedia.org Regulatory science is the field responsible for developing the methods and standards used to assess the quality, efficacy, and safety of products, but it also provides a framework for the categorization of non-clinical compounds. nihs.go.jpnih.govjhu.edu

For a substance to be classified as a "research chemical," it must be labeled for laboratory use only and not intended for human or veterinary application. wikipedia.org This distinction is critical as it exempts the compound from the extensive regulations required for clinical drugs. wikipedia.org However, its handling and use are still governed by principles designed to ensure safety and data integrity in a research setting.

Non-clinical development programs, which are a prerequisite for any compound intended for eventual clinical trials, provide a useful framework for handling advanced research chemicals. eupati.eueupati.eu These programs emphasize the importance of Good Laboratory Practices (GLP), which are a set of principles ensuring the quality, reliability, and integrity of non-clinical safety studies. nih.gov While not all research with a chemical probe may require strict GLP compliance, these guidelines inform best practices for documenting, characterizing, and handling research compounds to ensure that the data generated are reliable and reproducible. nih.govemwa.org The categorization of research chemicals often relies on grouping them by structural similarity or mechanism of action to make risk assessment more efficient. nih.gov This structured approach, borrowed from regulatory toxicology, is essential for the responsible management of novel chemical entities in a research environment. fda.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Phenylpropyl)piperazine derivatives to improve yield and purity?

- Methodological Answer : Optimize solvent choice (e.g., DMF for solubility), base selection (e.g., K₂CO₃ for deprotonation), and reaction time (6–7 hours). Monitor progress via TLC using hexane:ethyl acetate (2:1) as the mobile phase. Purify the crude product via silica gel chromatography with ethyl acetate:hexane (1:8) gradients. Ensure anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are recommended for the identification and quantification of this compound in complex matrices?

- Methodological Answer : Use HPLC with derivatization agents like 1-(2-methoxyphenyl)piperazine to stabilize the compound and enhance UV detection. Validate the method using internal standards (e.g., p-tolylpiperazine) and ensure linearity across relevant concentration ranges. Confirm structural identity via GC-MS or high-resolution mass spectrometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing. Work under a fume hood to avoid inhalation. Store the compound in a cool, dry environment, and dispose of waste via approved hazardous chemical protocols. Conduct regular risk assessments for skin corrosion/irritation hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

- Methodological Answer : Introduce substituents (e.g., fluoro, methoxy, or trifluoromethyl groups) at the phenyl or piperazine moieties. Test analogs in vitro for target affinity (e.g., dopamine/serotonin transporters) and correlate substituent electronic effects (Hammett constants) with activity. Use molecular docking to predict binding interactions and validate with mutagenesis studies .

Q. What computational approaches are effective in predicting the pharmacological profile of this compound derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess stability in biological membranes. Use AutoDock or Schrödinger Suite for docking studies against target proteins (e.g., GPCRs). Validate predictions with in vitro IC₅₀ assays .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives across different studies?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, incubation times, and concentrations). Perform meta-analyses to identify confounding variables (e.g., solvent effects or impurity profiles). Use in silico models to predict off-target interactions and validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What advanced spectroscopic methods enable differentiation of structural isomers in this compound analogs?

- Methodological Answer : Utilize Raman microspectroscopy with optimized parameters (20 mW laser power, 128–256 scans) to generate high-resolution spectra. Apply principal component analysis (PCA) and linear discriminant analysis (LDA) to distinguish isomers based on peak positions (e.g., 600–800 cm⁻¹ regions for phenyl vibrations). Cross-validate with NMR or X-ray crystallography .

Notes

- Avoid using commercial sources like BenchChem () per reliability guidelines.

- Methodological rigor is prioritized, with references to synthetic protocols (), analytical validation ( ), and computational modeling ().

- Advanced questions emphasize interdisciplinary approaches (e.g., combining spectroscopy with multivariate statistics).

Retrosynthesis Analysis